1,3-BENZOXAZOL-2-YL [4-(4-CHLOROPHENYL)-1-PHTHALAZINYL] SULFIDE
Overview
Description
1,3-BENZOXAZOL-2-YL [4-(4-CHLOROPHENYL)-1-PHTHALAZINYL] SULFIDE is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 1,3-BENZOXAZOL-2-YL [4-(4-CHLOROPHENYL)-1-PHTHALAZINYL] SULFIDE typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods often utilize nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and efficiency .
Chemical Reactions Analysis
1,3-BENZOXAZOL-2-YL [4-(4-CHLOROPHENYL)-1-PHTHALAZINYL] SULFIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
1,3-BENZOXAZOL-2-YL [4-(4-CHLOROPHENYL)-1-PHTHALAZINYL] SULFIDE has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Medicine: It is being explored for its potential use in drug discovery and development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-BENZOXAZOL-2-YL [4-(4-CHLOROPHENYL)-1-PHTHALAZINYL] SULFIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1,3-BENZOXAZOL-2-YL [4-(4-CHLOROPHENYL)-1-PHTHALAZINYL] SULFIDE can be compared with other benzoxazole derivatives, such as:
- 1,3-BENZOXAZOL-2-YL 2-[5-(4-CHLOROPHENYL)-3-(2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL SULFIDE
- 1,3-BENZOXAZOL-2-YL 2-[5-(4-CHLOROPHENYL)-3-(2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL SULFIDE These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN3OS/c22-14-11-9-13(10-12-14)19-15-5-1-2-6-16(15)20(25-24-19)27-21-23-17-7-3-4-8-18(17)26-21/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWILTSWVMTIGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2SC3=NC4=CC=CC=C4O3)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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